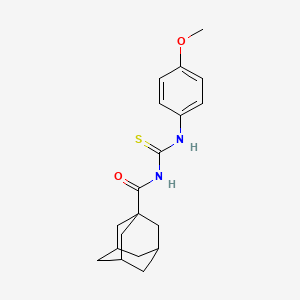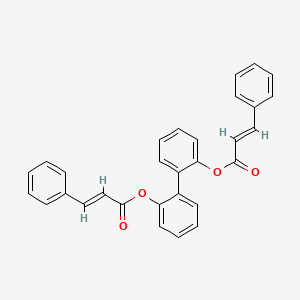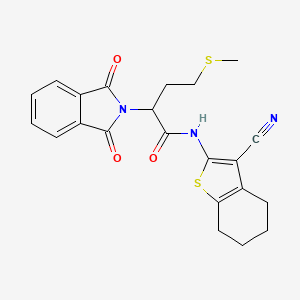![molecular formula C22H18ClNO3 B10881093 ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. This compound is known for its diverse biological activities, including antimicrobial and antioxidant properties . The unique structure of this compound, which includes a benzo[f]chromene core, makes it a valuable target for various scientific research applications.
Métodos De Preparación
The synthesis of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with a mixture of 2-chlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol . The reaction proceeds through a Michael addition followed by cyclization to form the benzo[f]chromene core. The product is then isolated and purified using standard techniques such as recrystallization.
Análisis De Reacciones Químicas
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its antioxidant properties suggest potential use in developing drugs for oxidative stress-related diseases.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromene core.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other benzochromene derivatives such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound also exhibits antimicrobial activity but differs in the position of the chloro substituent.
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate-ethyl α-cyano-4-chlorocinnamate complex: This complex shows enhanced biological activity due to the presence of the cinnamate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C22H18ClNO3 |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)20-19(15-9-5-6-10-16(15)23)18-14-8-4-3-7-13(14)11-12-17(18)27-21(20)24/h3-12,19H,2,24H2,1H3 |
Clave InChI |
ACLWBEWVFYECLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C4=CC=CC=C4C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)

![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)
![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)


![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
![1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10881061.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
